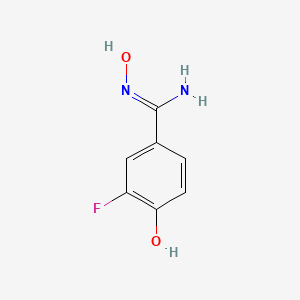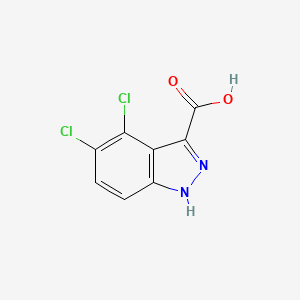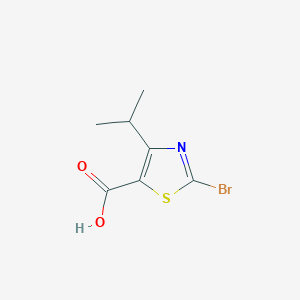
2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid group
Métodos De Preparación
The synthesis of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the bromine atom and the isopropyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Análisis De Reacciones Químicas
2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common reagents used in these reactions include bromine, N-bromosuccinimide, isopropyl halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used to study the biological activity of thiazole derivatives and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and its substituents can influence the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
2-Bromo-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-Chloro-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H8BrNO2S |
|---|---|
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
2-bromo-4-propan-2-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO2S/c1-3(2)4-5(6(10)11)12-7(8)9-4/h3H,1-2H3,(H,10,11) |
Clave InChI |
NPAMUXNBCHIWCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(SC(=N1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


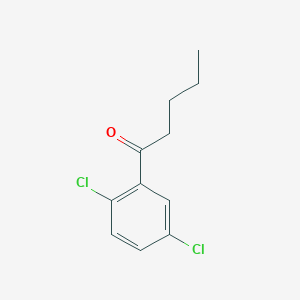
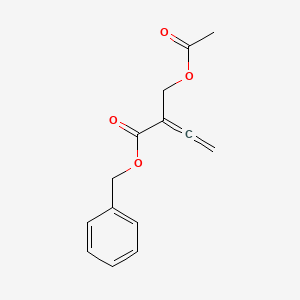
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)

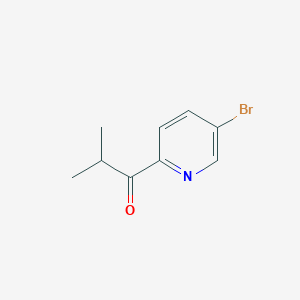

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)

